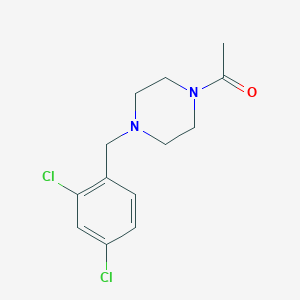
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU6668, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in 2000 by researchers at Sugen Inc. and has since been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of RTKs, which are proteins that play a critical role in cell signaling pathways. By blocking the activity of these proteins, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is able to disrupt the signaling pathways that are necessary for cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the development of fibrosis, a condition characterized by the buildup of scar tissue. 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the development of various vascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for RTKs, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential for off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its efficacy. Additionally, there is interest in exploring the potential applications of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in other disease areas, such as fibrosis and vascular diseases. Finally, further research is needed to better understand the mechanisms of action of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione and to identify potential biomarkers that can be used to predict patient response to treatment.
Synthesemethoden
The synthesis of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process starting with the reaction of 3-chloro-2-methylphenylamine and phthalic anhydride to form 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. The compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPXPYBFWKCJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968514 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5375-50-8 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5812165.png)

![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)
![methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)

